molecular formula C17H22ClNO2 B2632440 N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide CAS No. 335632-75-2

N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2632440
CAS No.: 335632-75-2
M. Wt: 307.82
InChI Key: DBBVGEGHVRNBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C17H22ClNO2 and a molecular weight of 307.82 . It is available for research use only .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an adamantane core, a chlorine atom, a furan ring, and an acetamide group . The exact structure would require more detailed analysis such as NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of adamantane derivatives, including compounds similar to N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide, is a notable area of research due to adamantane's relevance in pharmaceuticals and materials science. Studies have focused on developing new methods for the amidation of adamantane and its derivatives, highlighting their potential as starting compounds for biologically active molecules with antimicrobial and antiviral activities (Khusnutdinov et al., 2011). Moreover, the crystal structure analysis of related adamantane compounds has provided insights into their molecular configurations, interactions, and potential for forming stable crystalline structures (Bunev et al., 2013).

Biological Activity and Applications

Adamantane derivatives have been synthesized and evaluated for various biological activities. For example, compounds have been assessed for their potential as potent cannabinoid receptor type 2 ligands, showcasing the versatility of adamantane-based molecules in targeting specific biological pathways (Moldovan et al., 2017). Additionally, the antimicrobial and antiviral properties of these compounds, including their potential application in treating tuberculosis and their in vitro anti-tuberculosis activity, have been a focus of research, demonstrating their potential in medicinal chemistry (Addla et al., 2014).

Chemical Transformations and Derivatives

Research on adamantane derivatives also includes the exploration of their chemical transformations, such as the decarboxylative Claisen rearrangement reactions to produce heteroaromatic products, illustrating the chemical flexibility and potential for generating diverse molecules from adamantane-based precursors (Craig et al., 2005).

Safety and Hazards

The specific safety and hazard information for “N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide” is not provided in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

N-(1-adamantyl)-2-chloro-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2/c18-10-16(20)19(11-15-2-1-3-21-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,12-14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBVGEGHVRNBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N(CC4=CC=CO4)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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